Calcium diicosanoate

Description

Contextualization within Fatty Acid Salt Chemistry

Calcium diicosanoate belongs to the class of metallic soaps or salts of fatty acids. Its defining feature is the presence of two long C20 alkyl chains, derived from icosanoic acid (also known as arachidic acid). nih.gov This long-chain structure distinguishes it significantly from short-chain calcium salts. The chemistry of long-chain calcium carboxylates in aqueous solutions is heavily dependent on the length of the alkyl chain. rsc.orgresearchgate.net Studies on related compounds, such as calcium dodecanoate, show that longer hydrocarbon chains lead to precipitation at low surfactant concentrations. rsc.orgresearchgate.netpsu.edu

The precipitation of these long-chain carboxylates is understood to be governed by a delicate balance between hydration effects and hydrophobic interactions, primarily van der Waals forces, between the alkyl chains. rsc.orgresearchgate.netpsu.edu In the solid state, these compounds, including this compound, typically form lamellar, bilayer structures. In these arrangements, planes of calcium ions are coordinated to the carboxylate head groups. rsc.orgresearchgate.net The binding of the carboxylate group to the calcium ion is stronger than that of other groups like sulfates, influencing their interaction and precipitation behavior. rsc.orgresearchgate.netpsu.edu

Historical Development of Research on Long-Chain Calcium Carboxylates

Research into long-chain calcium carboxylates has been driven by both academic curiosity and industrial application. Foundational studies have explored the interactions between calcium ions and various sodium alkyl carboxylates (such as octanoate, decanoate, and dodecanoate) in aqueous solutions. rsc.orgresearchgate.net These investigations, using techniques like turbidity and conductivity measurements, revealed the critical role of alkyl chain length in the formation of complexes and subsequent precipitation. rsc.orgresearchgate.net

From an industrial perspective, metal soaps, including those of calcium, have a history of use as stabilizers and lubricants in the manufacturing of plastics like polyvinyl chloride (PVC). industrialchemicals.gov.au Historically, cadmium-based soaps were used for this purpose, but due to the toxicity of cadmium, they have been largely replaced by mixtures of calcium and zinc soaps. industrialchemicals.gov.au This shift necessitated further research into the properties and efficacy of calcium carboxylates as viable and less hazardous alternatives in polymer processing.

Current Paradigms and Emerging Research Foci for this compound

In contemporary research, this compound is regarded as a useful compound for specialized chemical studies. Its primary applications are industrial, leveraging its functional properties in non-aqueous systems where it acts as a dispersant, emulsifier, and lubricant. saapedia.org

A significant area of emerging research is within materials science, particularly in the development of biodegradable polymers and composites. Scientists are investigating the incorporation of this compound into polymer matrices to improve their biodegradability, potentially without compromising essential mechanical properties. Another nascent field of research is its potential use in tissue engineering as a scaffold material, attributed to its biocompatibility and mechanical characteristics that may support cell adhesion and growth.

Significance of this compound in Contemporary Materials and Chemical Science

The significance of this compound in modern science is twofold. Firstly, its established industrial utility as a lubricant, emulsifier, and dispersing agent makes it a relevant component in various manufacturing processes. saapedia.org Secondly, and more forward-looking, is its potential role in the advancement of sustainable materials. The investigation into its capacity to enhance the biodegradability of plastics addresses a critical environmental challenge and positions it as a compound of interest in green chemistry and materials science. Furthermore, its well-defined, long-chain structure continues to make it a valuable model compound for fundamental studies on the self-assembly, precipitation, and structural dynamics of metallic soaps. rsc.orgresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 22302-43-8 | nih.govchemicalbook.com |

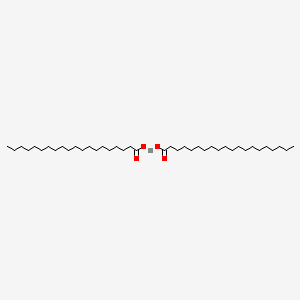

| Molecular Formula | C₄₀H₇₈CaO₄ | nih.govchemicalbook.com |

| Molecular Weight | 663.1 g/mol | nih.gov |

| Appearance | White solid | saapedia.org |

| Solubility | Insoluble in water | saapedia.org |

| Synonyms | Calcium arachinate, Calcium eicosanoate | nih.govfda.gov |

Table 2: Research and Application Areas of this compound

| Area | Focus of Research/Application | Key Properties Leveraged | Reference |

|---|---|---|---|

| Industrial Additives | Use as a dispersing agent, emulsifier, and lubricant in non-aqueous systems. | Excellent emulsifying, dispersing, and lubricating abilities. | saapedia.org |

| Materials Science | Incorporation into polymer matrices to create biodegradable polymers and composites. | Biodegradability, potential to maintain mechanical strength. |

| Tissue Engineering | Investigated as a potential scaffold material to support cell adhesion and proliferation. | Biocompatibility, mechanical properties. | |

Properties

IUPAC Name |

calcium;icosanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H40O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQVRJOWNGSIEG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H78CaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

506-30-9 (Parent) | |

| Record name | Calcium arachinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022302438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70944947 | |

| Record name | Calcium diicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22302-43-8 | |

| Record name | Calcium arachinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022302438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium diicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium diicosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM ARACHINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIS6QAG7I1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations

Advanced Synthetic Routes for Calcium Diicosanoate Preparation

Controlled Chemical Precipitation Techniques

Chemical precipitation is a widely utilized method for synthesizing insoluble salts, including this compound. This technique relies on the reaction between two soluble precursor salts to form an insoluble product that precipitates out of solution. For this compound, the primary route involves the reaction of a soluble icosanoate salt, typically sodium icosanoate, with a soluble calcium salt, such as calcium chloride, in an aqueous medium.

The general reaction can be represented as: 2 C₂₀H₃₉O₂⁻Na⁺ (aq) + CaCl₂(aq) → (C₂₀H₃₉O₂)₂Ca (s) + 2 NaCl(aq)

This double decomposition reaction leverages the insolubility of this compound in water, causing it to precipitate. The process typically involves preparing aqueous solutions of sodium icosanoate and calcium chloride, mixing them under controlled conditions, and then isolating the precipitated this compound through filtration. Subsequent washing with distilled water is crucial to remove residual reactants (like sodium chloride) and by-products, thereby enhancing the purity of the final product. Drying the filtered solid completes the preparation. While specific optimal conditions for this compound precipitation are not extensively detailed in the literature, general principles for such reactions suggest that control over reactant concentrations, mixing rates, and temperature can influence particle size and morphology nih.govrsc.orgrsc.org.

Mechanochemical Synthesis Approaches and Reaction Kinetics

Mechanochemical synthesis involves using mechanical energy, typically through milling processes like ball milling, to induce chemical reactions between solid reactants. This method offers advantages such as solvent reduction or elimination, potentially leading to greener and more efficient synthesis pathways rsc.orgrsc.orgrsc.orgresearchgate.nethokudai.ac.jp. While direct studies detailing the mechanochemical synthesis of this compound are scarce, the principles are applicable to the preparation of metal soaps and fatty acid salts.

Metal carboxylates, often referred to as metal soaps, can be synthesized or utilized as precursors in mechanochemical processes. For instance, metal salts reacting with organic acids via ball milling can modify particle surfaces or directly yield metal complexes rsc.orgdtic.milrsc.orgrsc.orgpsu.edu. The application of mechanochemistry to fatty acids and calcium sources (e.g., calcium oxide or carbonate) is theoretically feasible for producing this compound. The process would involve milling icosanoic acid with a suitable calcium source, potentially with minimal solvent or water to facilitate the reaction, as water can sometimes act as an autocatalyst in such solid-state reactions rsc.org.

Non-Aqueous and Solvent-Free Synthesis Strategies

Non-aqueous and solvent-free synthesis methods aim to minimize or eliminate the use of solvents, aligning with green chemistry principles. These approaches can include solvent-free thermolysis of metal carboxylates or reactions conducted in molten states or with minimal solvent.

Metal carboxylates, including metal soaps, can be prepared via solvent-free thermolysis, yielding metal oxide nanoparticles rsc.org. The direct reaction of fatty acids with metal oxides or hydroxides at temperatures above the melting point of the metallic soap, with water removal, is another established method for metallic soaps google.combioline.org.br. While specific solvent-free routes for this compound are not explicitly documented, the reaction of icosanoic acid with calcium oxide or hydroxide (B78521) under controlled temperature conditions, potentially in a molten state or with minimal water, could represent such a strategy google.comgoogle.com. Patent literature suggests that some processes for calcium salts of fatty acids can be performed without external heating, relying on the heat generated by the reaction itself, which hints at solvent-reduced or solvent-free possibilities google.com.

Enzymatic or Biocatalytic Synthesis Pathways

Enzymatic synthesis offers a mild and selective route for producing calcium salts of fatty acids. Patents describe methods where fats or oils are reacted with calcium hydroxide, a lipase (B570770) enzyme (such as triacylglycerol acylhydrolase, EC 3.1.1.3), and water, with agitation scirp.orgwipo.intgoogle.com.

The general mechanism involves the lipase catalyzing the hydrolysis of triglycerides into free fatty acids and glycerol. The released fatty acids then react with calcium hydroxide to form the calcium salt of the fatty acid.

Hydrolysis: Triglyceride + H₂O → Fatty Acid + Glycerol (catalyzed by Lipase)

Neutralization/Salt Formation: 2 Fatty Acid + Ca(OH)₂ → Calcium Salt of Fatty Acid + 2 H₂O

Key parameters influencing this process include the amount of lipase, the quantity of water, the concentration of calcium hydroxide, reaction time, and temperature scirp.orgwipo.int. For instance, an optimal water content is crucial, as too much can lead to phase separation, while too little reduces yield scirp.orgwipo.int. Calcium ions themselves can sometimes stimulate lipase activity by forming insoluble calcium soaps with inhibitory fatty acid anions wipo.int. While these methods are often described for mixed fatty acid feedstocks from oils, the principle is applicable to synthesizing this compound using icosanoic acid or its derivatives as substrates, with appropriate enzyme selection.

Exploration of Reaction Mechanisms and Catalysis in Synthesis

Understanding the influence of various reaction parameters is critical for optimizing the yield, purity, and morphology of this compound.

Influence of Reaction Parameters on Yield and Purity

Precipitation Method:

Reactant Purity and Stoichiometry: The purity of the starting sodium icosanoate and calcium chloride, along with their stoichiometric ratio, directly impacts the yield and purity of the this compound precipitate.

Concentration and Mixing: The concentration of precursor solutions and the efficiency of mixing influence the rate of precipitation and the size distribution of the resulting particles nih.govrsc.org.

Washing and Drying: Thorough washing is essential to remove soluble by-products like NaCl. Incomplete washing leads to lower purity. Drying conditions must be controlled to avoid thermal degradation. dtic.milassemblingsugars.fr

Biocatalytic Method:

Lipase Activity and Concentration: The type and amount of lipase are critical for efficient hydrolysis of the substrate and subsequent salt formation. scirp.orgwipo.int

Water Content: An optimal water-to-substrate ratio is necessary to ensure efficient reaction and prevent phase separation or low yields. scirp.orgwipo.int

Calcium Source: The form and amount of calcium source (e.g., calcium hydroxide) affect the completeness of the salt formation reaction. nih.govscirp.orgwipo.int

Temperature and pH: Lipase activity is temperature-dependent, and the pH can influence the solubility of reactants and products. scirp.orgwipo.int

Reaction Time: Sufficient time must be allowed for the enzymatic hydrolysis and subsequent salt formation to reach completion. scirp.orgwipo.int

Mechanochemical and Solvent-Free Methods:

Milling Energy and Time: The intensity and duration of milling in mechanochemical synthesis significantly influence reaction completion, particle size, and potential polymorphic forms. mdpi.comscribd.com

Temperature: While often performed at room temperature, elevated temperatures during milling can affect reactant plasticity and reaction rates. scribd.com

Presence of Liquid/Additives: Small amounts of water or other liquids can accelerate mechanochemical reactions through autocatalysis or by facilitating grinding, impacting kinetics and yield. rsc.orgrsc.orgscribd.com

Reactant Purity: As with other methods, the purity of the starting materials is paramount for obtaining a pure final product.

Compound List

this compound

Icosanoic acid

Sodium icosanoate

Calcium chloride

Sodium chloride

Calcium hydroxide

Triglyceride

Fatty acid

Glycerol

Triacylglycerol acylhydrolase (Lipase)

Catalytic Systems for Enhanced this compound Formation

The formation of calcium salts of fatty acids, often referred to as metal soaps, typically involves the reaction of a fatty acid with a calcium source, such as calcium hydroxide or calcium oxide google.comgoogle.comkemie.nl. While direct mentions of specific catalysts to enhance the formation of calcium arachidate (B1238690) are scarce in the search results, general principles of metal soap formation and saponification provide insight.

Direct Reaction: The most straightforward method involves the direct reaction of icosanoic acid with a calcium source in a suitable medium. For instance, calcium hydroxide can react with fatty acids to form calcium soaps google.comgoogle.com.

Saponification: Saponification, the hydrolysis of fats or oils with an alkali, is a fundamental process in soap making taylorandfrancis.comlibretexts.orgkiu.ac.ugwikipedia.org. While typically associated with sodium or potassium hydroxides for producing soluble soaps, the principle of reacting fatty acids with a base applies. Calcium hydroxide can also participate in such reactions google.comgoogle.com.

Catalytic Role of Alkali: In some contexts, alkalis like sodium hydroxide are described as acting as catalysts in the formation of calcium soaps, facilitating the reaction by releasing hydroxide ions google.comacs.org. However, this catalytic role is often intertwined with the stoichiometric consumption of the alkali and calcium source.

Catalysts in Related Processes: Catalysts are extensively studied in biodiesel production, where transesterification of fatty acids or triglycerides occurs science-gate.comuobaghdad.edu.iqmdpi.comalibaba.compsu.eduresearchgate.netsemanticscholar.org. While these catalysts (e.g., calcium oxide, calcium methoxide) are primarily for ester formation, their basic nature suggests potential applicability or influence in salt formation. For example, calcium oxide can react with fatty acids to form calcium soaps psu.edumatec-conferences.org.

Research into enhancing calcium arachidate formation would likely focus on optimizing reaction conditions, such as temperature, solvent, and the stoichiometry of reactants, rather than relying on specific external catalysts in the traditional sense, unless the goal is to accelerate the reaction or improve purity.

Derivatization and Functionalization Strategies of the Icosanoate Moiety

The icosanoate moiety, derived from icosanoic acid (arachidic acid), is a long, saturated C20 hydrocarbon chain with a terminal carboxylate group. Strategies for its derivatization and functionalization primarily aim to modify its properties or incorporate it into more complex structures.

Modification of the Hydrocarbon Chain for Tailored Properties

Modifying the saturated hydrocarbon chain of icosanoic acid can alter the physical and chemical properties of its calcium salt, influencing solubility, melting point, and reactivity.

Introduction of Unsaturation: While icosanoic acid is saturated, introducing double bonds into the hydrocarbon chain would create unsaturated derivatives. This can be achieved through various chemical reactions, though specific methods for icosanoic acid are not detailed in the provided snippets. Generally, unsaturation is known to lower melting points and increase susceptibility to oxidation mdpi.comacs.org.

Hydroxylation: The hydroxylation of fatty acids, including arachidonic acid (a polyunsaturated C20 fatty acid), is a known metabolic process catalyzed by enzymes like cytochrome P450 d-nb.infonih.govnih.govkarger.com. Chemical methods for regioselective hydroxylation of saturated fatty acids like icosanoic acid could yield hydroxylated derivatives, potentially altering polarity and intermolecular interactions. For example, hydroxylation can occur at various positions along the chain, including terminal or subterminal carbons d-nb.info.

Halogenation: Fatty acids can be halogenated, introducing atoms like chlorine, bromine, or fluorine into the hydrocarbon chain gerli.comresearchgate.netgoogle.com. This process can be achieved through chemical synthesis and significantly alters the polarity and properties of the fatty acid. Halogenated fatty acids have been found in natural organisms and are also synthesized for various applications gerli.comresearchgate.net. For instance, halogenation followed by alkali fusion can be used to shorten the carbon chain of fatty acids google.com.

These modifications can lead to calcium salts with tailored properties, such as altered solubility in different media or specific surface activities.

Incorporation into Complex Molecular Architectures

Calcium icosanoate, or its modified derivatives, can serve as building blocks or components in the construction of more complex molecular architectures and materials.

Supramolecular Assemblies: Fatty acid salts, including calcium salts, are known to form supramolecular structures through self-assembly. These can include micelles, lamellar phases, or crystalline networks, particularly in aqueous or mixed solvent systems nih.govacs.org. The long hydrocarbon chain of the icosanoate moiety plays a crucial role in these self-assembly processes, dictating the packing and morphology of the resulting structures. For example, calcium carbonate surfaces modified with fatty acids like arachidic acid can self-assemble into organized monolayers acs.org.

Polymer Composites and Additives: Calcium soaps, in general, are used as additives in polymers, acting as lubricants, stabilizers, or processing aids mateossl.essdiarticle4.comtankymineral.com.vn. Calcium stearate (B1226849), for instance, is used in PVC manufacturing to neutralize HCl and improve stability mateossl.es. While specific examples for calcium icosanoate are not detailed, its long hydrocarbon chain and ionic head group suggest potential for similar applications, such as improving the dispersion of fillers in polymer matrices or acting as a component in composite materials due to its hydrophobic and lubricating properties tankymineral.com.vn.

Lubricants and Greases: Metal soaps, including calcium soaps, are widely employed as thickeners in lubricating greases due to their ability to form stable structures that trap base oil sdiarticle4.comgoogle.com. The specific fatty acid chain length and structure influence the performance characteristics, such as dropping point and shear stability google.com. Calcium icosanoate, with its long saturated chain, would likely contribute to high-viscosity and stable lubricating properties.

Compound List

this compound (interpreted as Calcium icosanoate / Calcium arachidate)

Icosanoic acid (Arachidic acid)

Calcium hydroxide

Calcium oxide

Sodium hydroxide

Potassium hydroxide

Calcium stearate

Arachidonic acid

Stearic acid

Oleic acid

Linoleic acid

Fatty acids

Triglycerides

Glycerol

Calcium carbonate

Calcium methoxide (B1231860)

Lithium hydroxide

Sebacic acid

Boric acid

Naphthenic acid

12-Hydroxystearic acid

Advanced Analytical Techniques and Characterization Methodologies

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric methods are foundational for the molecular-level investigation of Calcium diicosanoate. They probe the interaction of the molecule with electromagnetic radiation and analyze mass-to-charge ratios to provide detailed structural information.

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman Spectroscopy, are powerful non-destructive methods for obtaining a unique structural "fingerprint" of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is instrumental in identifying the functional groups present in this compound. The analysis focuses on the characteristic absorption bands that arise from the vibrations of specific chemical bonds. For this compound, FTIR is used to confirm the formation of the salt by identifying the carboxylate (COO⁻) stretching bands, which typically appear in the region of 1540–1650 cm⁻¹. The absence of the characteristic carboxylic acid C=O stretch (around 1700 cm⁻¹) from the parent eicosanoic acid and the appearance of strong asymmetric and symmetric carboxylate stretches confirm the coordination of the carboxyl groups to the calcium ion. scispace.com The long alkyl chain (-(CH₂)₁₈-) is identified by its characteristic C-H stretching vibrations around 2850-2960 cm⁻¹. researchgate.net FTIR can also be employed to monitor the thermal stability and potential oxidative degradation of the alkyl chains.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy can be used to identify the Ca-O bond vibrations and to characterize the conformational order of the long hydrocarbon chains. nih.govupc.edu The technique is valuable for studying the crystalline structure and polymorphism of calcium salts. mdpi.com Analysis of the skeletal vibrations and C-C stretching modes in the long fatty acid chains provides insight into the molecular packing and orientation within the solid state. curtin.edu.au

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| C-H Asymmetric & Symmetric Stretching (Alkyl Chain) | 2850 - 2960 | Confirms the presence of the long hydrocarbon chain of eicosanoic acid. |

| C=O Asymmetric Stretching (Carboxylate) | ~1570 - 1650 | Indicates the formation of the calcium salt and coordination to the Ca²⁺ ion. |

| C=O Symmetric Stretching (Carboxylate) | ~1400 - 1550 | Complements the asymmetric stretch to confirm the carboxylate group. |

| Ca-O Stretching | 400 - 500 | Associated with the vibration of the calcium-oxygen bond. researchgate.net |

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the detailed molecular structure of this compound in solution. mdpi.comparker.com

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are used to resolve the structure of the eicosanoate alkyl chain. In ¹H NMR, the terminal methyl (CH₃) group, the methylene (B1212753) (CH₂) groups adjacent to the carboxylate, and the other methylene groups along the chain produce distinct signals. The integration of these signals helps confirm the ratio of protons in the molecule. ¹³C NMR provides a distinct signal for each unique carbon atom, allowing for a complete mapping of the carbon skeleton. mdpi.com

Solid-State ⁴³Ca NMR: For in-depth analysis of the calcium coordination environment in the solid state, advanced techniques like ⁴³Ca solid-state NMR can be employed. nih.gov Although challenging due to the low natural abundance and quadrupole moment of ⁴³Ca, this method provides direct information about the local environment of the calcium ion, including its coordination number and the symmetry of the binding site. nih.gov This can be particularly useful for distinguishing between different crystalline forms or hydrated states of the compound.

Mass spectrometry is a destructive analytical technique that provides information on the mass-to-charge ratio of ionized molecules and their fragments. It is essential for confirming the molecular weight of this compound and for obtaining structural information through fragment analysis. tainstruments.com

When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), the individual components of a sample can be analyzed. ajrconline.org For a pure sample of this compound, the fatty acid component can be derivatized (e.g., to its methyl ester) and analyzed by GC-MS to confirm the chain length and structure. Techniques like Thermal Gravimetric Analysis coupled with Mass Spectrometry (TGA-MS) can be used to identify the gaseous products evolved during thermal decomposition, such as carbon monoxide and carbon dioxide, providing insights into its decomposition pathways. tainstruments.com Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another powerful tool used for highly sensitive and accurate elemental and isotopic analysis of calcium. at-spectrosc.comnih.gov

X-ray techniques are indispensable for the characterization of the solid-state properties of this compound, including its crystal structure and elemental makeup. materialsproject.orgescholarship.org

X-ray Diffraction (XRD) is the definitive method for determining the crystalline structure of solid materials. jkdhs.org For this compound, powder XRD (pXRD) is used to identify the crystalline phase and to assess its purity. researchgate.net The diffraction pattern, which is a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. jkdhs.orggovinfo.gov Analysis of the XRD pattern can reveal:

Crystalline Structure: The positions and intensities of the diffraction peaks are used to determine the unit cell dimensions, lattice parameters, and space group of the crystal. materialsproject.orgcrystallography.net

Lamellar Spacing: For metallic soaps like this compound, a series of strong, equally spaced reflections at low angles indicates a well-ordered lamellar (layered) structure, characteristic of long-chain fatty acid salts.

Crystallinity: The sharpness of the diffraction peaks provides an indication of the degree of crystallinity of the material. researchgate.net

| Diffraction Peak (2θ) | d-spacing (Å) | Miller Index (hkl) | Interpretation |

|---|---|---|---|

| Low Angle (e.g., ~1.8°) | High (e.g., ~49 Å) | (001) | Represents the primary lamellar spacing (bilayer thickness). |

| Low Angle (e.g., ~3.6°) | Medium (e.g., ~24.5 Å) | (002) | Second-order reflection of the lamellar spacing. |

| Low Angle (e.g., ~5.4°) | Low (e.g., ~16.3 Å) | (003) | Third-order reflection, confirming a highly ordered layered structure. |

| Wide Angle (e.g., ~21.5°) | Short (e.g., ~4.1 Å) | (110) | Indicates the packing of the hydrocarbon chains within the layers. |

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. nih.gov When a sample is irradiated with high-energy X-rays, atoms within the sample emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element. xrfresearch.com

For this compound, XRF is used to:

Confirm the Presence of Calcium: The technique can rapidly and unequivocally detect the presence of calcium in the sample. nih.gov

Quantify Elemental Composition: XRF can provide quantitative data on the percentage of calcium, helping to verify the stoichiometry of the compound. uobaghdad.edu.iqdpi.qld.gov.au

Detect Impurities: It can also be used to screen for the presence of any heavy metal or other elemental impurities. escholarship.org

X-ray Based Techniques for Structural Elucidation

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structure

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to probe the nanoscale structure of materials, typically in the range of 1 to 100 nanometers. measurlabs.comwikipedia.org It provides critical information on size, shape, and arrangement of nanoscale domains. measurlabs.comwikipedia.org For materials like this compound, which are known to self-assemble, SAXS is indispensable for characterizing their ordered structures. xenocs.com

The fundamental principle of SAXS involves measuring the intensity of X-rays scattered by a sample at very small angles (typically <10°). measurlabs.comwikipedia.org The resulting scattering pattern is a function of the electron density fluctuations within the material. frontiersin.org In the case of calcium soaps, these fluctuations arise from the contrast between the electron-rich ionic calcium-carboxylate headgroups and the electron-poorer hydrocarbon tails.

Research on various metal carboxylates, which serve as excellent models for this compound, demonstrates that these compounds typically form a lamellar bilayer structure. kek.jpnih.govresearchgate.net The polar headgroups coordinate with the calcium ions, forming dense sheets, while the nonpolar eicosanoyl chains (C20) align and interdigitate. nih.govresearchgate.net SAXS experiments on such systems yield a series of sharp, equally spaced Bragg reflections in the scattering profile. nih.gov These peaks are indicative of a well-ordered, one-dimensional periodic structure. kek.jp

The position of the primary scattering peak, q, is related to the characteristic lamellar repeat distance, d, by the equation:

d = 2π/q

This d-spacing represents the thickness of one complete bilayer, including the ionic layer and the interdigitated hydrocarbon chains. Studies on similar long-chain carboxylate assemblies have reported lamellar repeat periods of approximately 3.9 nm. nih.gov Analysis of the scattering data can provide detailed structural parameters, including the thickness of the crystalline lamellae and the amorphous regions. ansto.gov.au

Interactive Table 1: Representative SAXS Data for a Model Lamellar Carboxylate System (Note: This table presents hypothetical but realistic data for a compound structurally analogous to this compound to illustrate typical SAXS findings.)

| Scattering Peak | Scattering Vector (q) (nm⁻¹) | Lamellar Repeat Distance (d) (nm) |

| 1st Order | 1.61 | 3.90 |

| 2nd Order | 3.22 | 1.95 |

| 3rd Order | 4.83 | 1.30 |

Chromatographic and Separation Science Applications

Chromatographic techniques are essential for assessing the purity of this compound and quantifying its components: the eicosanoate fatty acid and the calcium cation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. springernature.comnih.gov For the analysis of this compound, HPLC is primarily used to quantify the eicosanoic acid content after its liberation from the salt. This is typically achieved by acidifying the sample to protonate the carboxylate, followed by extraction of the free fatty acid.

Due to the lack of a strong chromophore in saturated fatty acids like eicosanoic acid, direct UV detection is challenging. Therefore, derivatization is often employed to attach a UV-active or fluorescent tag to the carboxylic acid group, significantly enhancing detection sensitivity. researchgate.net A common approach involves converting the fatty acids into their 2-nitrophenylhydrazide derivatives. researchgate.net

The separation is typically performed using a reversed-phase C18 column. nih.govscirp.org A gradient elution system, often involving a mixture of an aqueous buffer (like dilute formic acid) and an organic solvent (such as methanol (B129727) or acetonitrile), is used to resolve the derivatized fatty acid from impurities. scirp.org Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from pure standards. nih.gov The method's accuracy can be confirmed by determining the recovery of a known amount of standard spiked into the sample matrix. nih.gov

Interactive Table 2: Typical HPLC-DAD Method Parameters for Fatty Acid Analysis

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water/Formic Acid scirp.org |

| Flow Rate | 1.0 mL/min scirp.org |

| Detection | Diode Array Detector (DAD) post-derivatization scirp.org |

| Column Temperature | 30 °C scirp.org |

| Injection Volume | 20 µL scirp.org |

Gas Chromatography (GC) for Fatty Acid Composition and Purity

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is the gold standard for analyzing fatty acid composition. plos.orgresearchgate.netnih.gov To analyze this compound, the eicosanoic acid must first be liberated from the calcium salt and converted into a volatile form. This is accomplished through a two-step process: saponification followed by esterification, typically to form fatty acid methyl esters (FAMEs). fao.orgmdpi.com

The resulting FAMEs are separated on a polar capillary column (e.g., a cyanopropyl polysiloxane phase). cabidigitallibrary.org The GC oven temperature is programmed to ramp up, allowing for the separation of FAMEs based on their boiling points and polarity. unipi.it

GC-FID provides quantitative data based on the area of the detected peaks, while GC-MS provides definitive identification based on the mass spectrum of each component. naturalspublishing.com The mass spectrum of eicosanoic acid methyl ester shows characteristic fragment ions that confirm its identity. researchgate.net This method is highly effective for determining the purity of the eicosanoic acid component and detecting the presence of any other fatty acid contaminants. mdpi.com

Interactive Table 3: Example GC-MS Parameters for FAME Analysis

| Parameter | Value |

| Column | HP-5MS (or equivalent polar capillary column) diva-portal.org |

| Carrier Gas | Helium cabidigitallibrary.org |

| Injection Mode | Split (e.g., 50:1) cabidigitallibrary.org |

| Temperature Program | Initial 80°C, ramp at 10°C/min to 280°C cabidigitallibrary.orgunipi.it |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV unipi.it |

Ion Chromatography for Calcium Ion Quantification

Ion Chromatography (IC) is the preferred method for the quantitative determination of ionic species. asianpubs.orgmetrohm.com It is used to measure the calcium content in this compound, providing crucial information for verifying the compound's stoichiometry.

For analysis, the sample is typically dissolved in a dilute acid to liberate the Ca²⁺ ions into solution. The solution is then injected into the IC system. The separation is achieved on a cation-exchange column, such as a Dionex IonPac CS16, which is specifically designed for analyzing cations in complex matrices. asianpubs.orglcms.cz An eluent, commonly a dilute solution of an acid like methanesulfonic acid (MSA), is used to move the ions through the column. asianpubs.orglcms.cz

Detection is usually accomplished using a suppressed conductivity detector, which provides high sensitivity and low background noise. lcms.cz The concentration of calcium is determined by comparing the peak area from the sample to a calibration curve prepared from certified calcium standards. lcms.cz This technique allows for the precise and accurate determination of calcium, even in the presence of other cations. nih.govnews-oceanacidification-icc.org

Interactive Table 4: Illustrative Ion Chromatography Conditions for Calcium Analysis

| Parameter | Value |

| Column | Cation-exchange (e.g., IonPac CS16) asianpubs.orglcms.cz |

| Eluent | 20-30 mM Methanesulfonic Acid (MSA) asianpubs.org |

| Flow Rate | 1.0 mL/min frontiersin.org |

| Detection | Suppressed Conductivity lcms.cz |

| Sample Preparation | Acid dissolution |

Microscopic and Imaging Techniques for Morphological and Surface Analysis

Microscopic techniques provide direct visual information about the physical form and surface features of this compound particles.

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for imaging the surface topography and morphology of solid materials at high magnification. conductscience.commdpi.com An SEM scans a focused beam of electrons across the sample's surface, and detectors collect the resulting secondary electrons and backscattered electrons to form an image. mdpi.com This provides detailed information about particle size, shape, surface texture, and the state of aggregation. mdpi.com

Studies on analogous metal carboxylates have shown that they often form crystalline, plate-like structures or agglomerates of smaller particles. rsc.orgresearchgate.net SEM analysis of this compound would likely reveal similar features. The images can show whether the material consists of discrete, well-defined crystals or if it forms larger, more complex assemblies. To prevent charging of the insulating sample material under the electron beam, a thin conductive coating, typically of gold or carbon, is often applied to the sample surface prior to analysis. ntnu.no The accelerating voltage of the electron beam can be adjusted to optimize image quality and surface detail. ntnu.no

Interactive Table 5: Summary of Morphological Features Observable by SEM

| Feature | Description |

| Particle Shape | Can reveal if particles are lamellar, plate-like, spherical, or irregular. |

| Particle Size | Allows for direct measurement of the dimensions of individual particles or crystallites. |

| Surface Topography | Shows surface texture, such as smoothness, roughness, or porosity. rsc.org |

| Aggregation | Determines if primary particles exist individually or form larger clusters and agglomerates. |

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure and morphology of materials at the nanoscale. measurlabs.com For this compound, which may exist as nanoparticles or form nanostructured aggregates, TEM analysis is invaluable. The process involves directing a high-energy electron beam through an ultra-thin sample. nih.gov The interaction of electrons with the sample creates an image that reveals details about its size, shape, and arrangement of particles. measurlabs.comnih.gov

In the context of related calcium compounds like calcium carbonate, TEM has been used to observe that a decrease in particle size corresponds with an increase in the specific surface area of the powders. researchgate.net For a compound like this compound, TEM could be employed to:

Determine the primary particle size and size distribution of its nanoparticles. measurlabs.com

Examine the morphology, such as whether the particles are spherical, rod-like, or crystalline. measurlabs.com

Investigate the presence of any internal structures or imperfections within the particles. nih.gov

Analyze the state of dispersion or aggregation of the nanoparticles in a given medium.

Sample preparation is a critical step and typically involves depositing a dilute suspension of the nanoparticles onto an electron-transparent substrate, such as a carbon-coated copper grid. nih.gov

Atomic Force Microscopy (AFM) for Surface Roughness and Interfacial Phenomena

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface. oamjms.eu It works by scanning a sharp tip, attached to a cantilever, over the sample surface. nist.gov The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a detailed surface map. oamjms.eu

For this compound, particularly in thin-film or coated forms, AFM is essential for quantifying surface characteristics. Key parameters derived from AFM analysis include:

Average Roughness (Ra): The arithmetic average of the absolute values of the height deviations from the mean surface. researchgate.net

Root Mean Square (RMS) Roughness (Rq): The square root of the average of the squared height deviations from the mean surface. nist.gov

Studies on other materials have shown that AFM can effectively evaluate how different treatments affect surface roughness. oamjms.eu For this compound, AFM would allow for the characterization of its surface topography with near-atomic resolution, providing insights into its texture and how it might interact with other materials at interfaces. oamjms.eusciopen.com The technique is sensitive enough to detect nano-scale features and can be operated in various environments. sciopen.com

Interactive Table: AFM Surface Roughness Parameters

This table illustrates typical surface roughness data that can be obtained using AFM. The values are hypothetical for this compound and serve as an example of what an AFM analysis would yield.

| Parameter | Description | Typical Value Range |

| Ra (Average Roughness) | The arithmetic mean of the absolute height of all points from the mean line. | 1 - 20 nm |

| Rq (RMS Roughness) | The root mean square average of height deviations from the mean line. | 1.5 - 25 nm |

| Rt (Maximum Height) | The vertical distance between the highest and lowest points of the profile. | 10 - 100 nm |

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in characterizing the thermal stability and phase behavior of materials like this compound.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. labwrench.comslideshare.net This technique is crucial for determining the thermal stability and composition of a compound. chembam.com As the sample is heated, it may decompose, releasing volatile components and causing a mass loss that is precisely recorded by a microbalance. labwrench.cometamu.edu

For this compound, a TGA experiment would reveal:

Decomposition Temperatures: The temperature ranges over which the material degrades.

Thermal Stability: The maximum temperature the material can withstand before significant decomposition begins.

Compositional Analysis: The amount of different components, such as water of hydration or organic content, by measuring the mass loss at specific temperatures. For instance, the thermal decomposition of hydrated calcium oxalate (B1200264) occurs in distinct steps corresponding to the loss of water, carbon monoxide, and carbon dioxide. labwrench.cometamu.edu

The resulting TGA curve plots the percentage of mass remaining against temperature, with each step in the curve indicating a specific mass loss event. etamu.edu

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal transitions of a material. netzsch.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. cuni.cznih.gov This allows for the detection of physical transformations such as melting, crystallization, and glass transitions. mdpi.com

When analyzing this compound, DSC can identify:

Melting Point (Tm): The temperature at which the solid material transitions to a liquid state, observed as an endothermic peak. nih.gov

Crystallization Temperature (Tc): The temperature at which the material crystallizes from a molten state, seen as an exothermic peak. netzsch.com

Enthalpy of Transition (ΔH): The amount of heat absorbed or released during a phase transition, calculated from the area of the DSC peak. nih.gov

Heat Capacity (Cp): Changes in heat capacity can also be determined. nih.govmdpi.com

DSC is highly sensitive and can provide detailed thermodynamic characterization of macromolecules and their interactions. nih.gov For long-chain calcium carboxylates, studies have shown that anhydrous salts decompose starting at temperatures between 160 and 315 °C. researchgate.net

Interactive Table: Thermal Analysis Data for a Hypothetical Calcium Carboxylate

This table presents example data that could be obtained from TGA and DSC analysis of a long-chain calcium carboxylate similar to this compound.

| Analysis | Parameter | Typical Observation | Temperature Range (°C) |

| TGA | Mass Loss (Dehydration) | Loss of water molecules | 100 - 150 |

| TGA | Mass Loss (Decomposition) | Onset of organic chain breakdown | > 300 |

| DSC | Endothermic Peak | Melting Transition (Tm) | 150 - 250 |

| DSC | Exothermic Peak | Crystallization (Tc) on cooling | 130 - 200 |

Purity Assessment and Quantitative Analysis Methodologies

Ensuring the purity of a chemical compound is critical for its application. A combination of analytical methods is often employed for a comprehensive purity profile.

For this compound, purity assessment would involve identifying and quantifying potential impurities, which could include starting materials, by-products from synthesis, or degradation products. While chromatographic techniques are common, Quantitative Nuclear Magnetic Resonance (qNMR) offers a versatile and orthogonal method for purity evaluation. nih.gov

Quantitative ¹H-NMR (qHNMR) can be used for absolute quantification by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known concentration. nih.govnist.gov This method is highly accurate and can detect a wide range of impurities. nih.govmdpi.com

Other methods that could be applied for quantitative analysis of the calcium content include:

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive technique for determining the elemental composition, in this case, the precise amount of calcium.

Complexometric Titration: A classical chemical analysis method where the calcium ions are titrated with a complexing agent like EDTA to determine their concentration.

For analyzing the organic component (diicosanoate), techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be suitable after appropriate sample derivatization. These methods separate the components of a mixture, allowing for their individual quantification.

In specialized cases involving crystalline phases, techniques like Powder X-ray Diffraction (PXRD) can be used for the quantitative analysis of different crystalline forms or hydrates, as has been demonstrated for calcium oxalate mixtures. biorxiv.org

Polymorphism and Crystallographic Studies of Calcium Diicosanoate

Investigation of Crystalline Forms and Polymorphic Transitions

The structure of calcium diicosanoate in the solid state is characterized by a lamellar bilayer arrangement. In this configuration, the calcium ions form planar sheets, coordinated by the carboxylate head groups of the icosanoate anions. The long, nonpolar hydrocarbon tails (C19H39) then extend outwards on both sides of this ionic plane. This creates a highly ordered, layered structure.

X-ray diffraction (XRD) studies on analogous calcium soaps, such as calcium stearate (B1226849) (C18) and calcium palmitate (C16), confirm this general structural motif. researchgate.net The diffraction patterns typically show a series of strong, low-angle reflections corresponding to the "long spacing," which represents the thickness of one bilayer. Weaker, high-angle reflections relate to the "short spacings," which describe the packing of the hydrocarbon chains within the layers.

Polymorphism in this compound refers to its ability to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which in turn affects their physical properties like melting point, solubility, and stability. Transitions between these polymorphic forms are often induced by changes in temperature.

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are instrumental in studying these transitions. Upon heating, this compound exhibits several endothermic transitions corresponding to the reorganization of its crystal lattice before reaching its final melting point. These transitions can include:

Sub-transition: A transition from a highly ordered crystalline phase to a more mobile crystalline state.

Pre-transition: Involving changes in the packing of the hydrocarbon chains.

Main transition (Melting): The complete disruption of the crystalline lattice into an isotropic liquid state.

The existence of these multiple thermal events is a hallmark of the complex polymorphic and mesomorphic (liquid crystal) behavior characteristic of long-chain metallic soaps.

Influence of Crystallization Conditions on Polymorph Selection

The specific polymorphic form of this compound that crystallizes from a solution or melt is highly dependent on the conditions of its formation. The selection of a particular polymorph is a kinetically and thermodynamically controlled process, influenced by several key factors:

Solvent: The polarity and nature of the solvent used during precipitation can influence the coordination around the calcium ion and the arrangement of the fatty acid chains, leading to different crystal packing.

Temperature and Cooling Rate: The temperature of crystallization and the rate at which a sample is cooled from its molten state are critical. Rapid cooling (quenching) often traps the molecules in a metastable polymorphic form, whereas slow cooling allows for the formation of the more thermodynamically stable polymorph.

Presence of Impurities: Even small amounts of impurities can interact with the growing crystal surfaces, potentially inhibiting the growth of one polymorph while favoring another.

Mechanical Stress: Grinding or applying pressure to the solid material can sometimes induce a polymorphic transformation by providing the necessary activation energy to convert a metastable form to a more stable one.

By carefully controlling these parameters, it is possible to selectively crystallize a desired polymorph of this compound, thereby tailoring its physical properties for specific applications.

Advanced Crystallographic Data Analysis and Unit Cell Determination

The precise arrangement of atoms within a crystal is defined by its unit cell, which is the smallest repeating unit of the crystal lattice. The unit cell is described by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). Powder X-ray Diffraction (PXRD) is the primary technique used to determine these parameters for polycrystalline materials like this compound.

Based on this established trend, the crystallographic data for a hypothetical monoclinic polymorph of this compound can be extrapolated. The long-chain nature of the icosanoate molecule would result in a significantly large a parameter, corresponding to the bilayer thickness.

Interactive Data Table: Unit Cell Parameters for Calcium Carboxylate Monohydrates This table illustrates the trend of increasing 'a' parameter with chain length in a homologous series of calcium carboxylates, which is indicative of the expected structure for this compound.

| Compound Name | Formula | Carbon Atoms | a (Å) | b (Å) | c (Å) | β (°) |

| Calcium Propionate Hydrate (B1144303) | Ca(C₃H₅O₂)₂·H₂O | 3 | 24.375 | 6.812 | 5.914 | 95.32 |

| Calcium Butyrate Hydrate | Ca(C₄H₇O₂)₂·H₂O | 4 | 29.668 | 6.807 | 5.893 | 95.44 |

| Calcium Valerate Hydrate | Ca(C₅H₉O₂)₂·H₂O | 5 | 35.664 | 6.825 | 5.928 | 107.28 |

| Calcium Caproate Hydrate | Ca(C₆H₁₁O₂)₂·H₂O | 6 | 41.803 | 6.826 | 5.921 | 110.23 |

| This compound Hydrate (Extrapolated) | Ca(C₂₀H₃₉O₂)₂·H₂O | 20 | ~110-120 | ~6.8 | ~5.9 | ~110-115 |

Note: The data for this compound Hydrate is an estimation based on the trend observed in the shorter-chain homologues reported in scientific literature. researchgate.net

Interfacial Phenomena and Surface Chemistry of Calcium Diicosanoate Systems

Adsorption Mechanisms at Various Interfaces

The process of adsorption, where molecules accumulate at an interface between two phases, is a primary characteristic of surface-active agents like calcium diicosanoate. researchgate.net This phenomenon can occur through physical adsorption (physisorption), involving weak van der Waals forces, or chemical adsorption (chemisorption), which involves the formation of stronger chemical bonds. researchgate.netimist.ma For this compound, adsorption is likely to involve a combination of mechanisms, including electrostatic interactions, ion exchange, and hydrophobic interactions. frontiersin.orgcnr.it

Adsorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of an adsorbate in a fluid and the amount adsorbed on a solid surface at a constant temperature. numberanalytics.com The choice of isotherm model depends on the nature of the adsorbent, the adsorbate, and the experimental conditions.

Langmuir Isotherm : This model assumes that adsorption occurs as a monolayer at specific, homogeneous sites on the adsorbent surface. numberanalytics.comunacademy.com It predicts a linear relationship at low concentrations and a maximum surface coverage at higher concentrations. unacademy.com For systems involving calcium ions, Langmuir-type adsorption has been observed, suggesting the formation of a monolayer. researchgate.netresearchgate.net

Freundlich Isotherm : This empirical model is used to describe adsorption on heterogeneous surfaces and for multilayer adsorption. frontiersin.orgunacademy.com It is often more suitable for describing non-uniform adsorption processes. frontiersin.org The model's parameters provide insight into the adsorption intensity and capacity. imist.ma

BET (Brunauer-Emmett-Teller) Isotherm : The BET model extends the Langmuir theory to multilayer adsorption, assuming that subsequent layers can form on top of the initial monolayer. It is widely used for determining the specific surface area of materials.

The specific isotherm that best describes the adsorption of this compound would depend on the substrate and conditions. A system with a homogeneous surface might follow the Langmuir model, while adsorption on a more complex, heterogeneous particulate surface might be better described by the Freundlich or BET models.

Table 1: Comparison of Common Adsorption Isotherm Models

| Model | Key Assumptions | Surface Type | Adsorption Layers |

|---|---|---|---|

| Langmuir | Homogeneous surface with a fixed number of identical adsorption sites. No interaction between adsorbed molecules. | Homogeneous | Monolayer |

| Freundlich | Heterogeneous surface with non-uniform distribution of adsorption heats. | Heterogeneous | Multilayer |

| BET | Adsorption occurs in multiple layers. The first layer follows Langmuir kinetics. | Homogeneous | Multilayer |

The molecular architecture of this compound is central to its adsorption behavior. The molecule consists of two key parts:

The Polar Head : The calcium ion (Ca²⁺) and the two carboxylate groups (-COO⁻) form a polar head. This part of the molecule can interact strongly with polar solvents like water and with charged sites on a substrate through electrostatic attraction or ion exchange. frontiersin.orgmdpi.com

The Nonpolar Tails : The two long (C20) hydrocarbon chains of icosanoic acid are nonpolar and hydrophobic. These tails are repelled by water and attracted to nonpolar phases (like oil) or hydrophobic surfaces.

This dual nature, known as amphiphilicity, drives the molecule to accumulate at interfaces, such as air-water or oil-water interfaces. At an aqueous interface, the calcium carboxylate head groups will be oriented towards the water phase, while the hydrocarbon tails will extend away from it. This orientation is a key driver of its surface activity. Molecular dynamics simulations on similar systems, like calcium silicate (B1173343) hydrates, show that the Ca²⁺ ion plays a crucial role in cross-linking and interacting with other ions and water molecules at the interface. cas.czmdpi.com

This compound can adsorb onto a variety of solid surfaces, a process influenced by the surface chemistry of the substrate.

On Polar/Charged Surfaces : On substrates with a negative surface charge, the calcium cation (Ca²⁺) can act as a binding point through strong electrostatic interactions. nih.gov In some cases, it can participate in ion exchange with other cations on the surface. frontiersin.org

On Nonpolar Surfaces : The long, nonpolar icosanoate tails can adsorb onto hydrophobic surfaces through van der Waals forces.

On Particulate Surfaces : The adsorption onto powders and other particulate matter is critical in applications like lubrication and polymer processing. The adsorption process can modify the surface properties of the particles, for example, by making a hydrophilic particle surface more hydrophobic. The efficiency of adsorption is often linked to the particle size and available surface area, with smaller particles generally offering a greater surface area for adsorption. imist.ma The coating of particulate substrates with catalytic materials is a common industrial process that relies on the high surface area provided by the particulate structure. corning.com

Surface Tension and Interfacial Tension Studies

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible, arising from the cohesive forces between liquid molecules. nanoscience.com Interfacial tension is the same phenomenon occurring at the interface between two immiscible liquids. nanoscience.comdataphysics-instruments.com this compound, as a surfactant, is expected to significantly influence these properties.

Several established methods are used to precisely measure surface and interfacial tension. dataphysics-instruments.comslideshare.net These techniques can be broadly categorized as force-based or optical-based methods. nanoscience.com

Du Noüy Ring Method : This force-based technique measures the maximum force required to pull a platinum ring from a liquid's surface or interface. nanoscience.comkruss-scientific.com The measured force is related to the surface tension. Correction factors are often needed to account for the weight of the liquid lifted by the ring. kruss-scientific.com

Wilhelmy Plate Method : This method involves immersing a thin platinum plate into the liquid and measuring the force exerted on it by the surface tension. nanoscience.comthermopedia.com It can be used as a static method to measure equilibrium surface tension. kruss-scientific.com

Pendant Drop Method : This is an optical technique where the shape of a droplet hanging from a needle is analyzed. nanoscience.comdataphysics-instruments.com The shape of the drop is determined by the balance between gravity and surface tension. By fitting the drop's profile to the Young-Laplace equation, the surface or interfacial tension can be calculated with high accuracy. ucm.es

Spinning Drop Method : This technique is particularly suited for measuring very low interfacial tensions. dataphysics-instruments.comthermopedia.com It involves rotating a horizontal tube containing a dense fluid and a drop of a less dense, immiscible fluid. The centrifugal force elongates the drop, and the interfacial tension is calculated from its shape. thermopedia.com

Table 2: Overview of Tension Measurement Techniques

| Technique | Principle | Measurement Type | Key Advantage |

|---|---|---|---|

| Du Noüy Ring | Force required to detach a platinum ring from the interface. | Force Tensiometry | Widely used and established. |

| Wilhelmy Plate | Force exerted on a platinum plate partially immersed in the fluid. | Force Tensiometry | High accuracy for equilibrium measurements. |

| Pendant Drop | Analysis of the shape of a hanging drop. | Optical Tensiometry | Requires small sample volumes; suitable for dynamic studies. ucm.es |

| Spinning Drop | Analysis of the shape of a droplet in a rotating tube. | Optical Tensiometry | Ideal for measuring ultra-low interfacial tensions. thermopedia.com |

The primary function of a surfactant like this compound is to reduce the surface tension of a liquid or the interfacial tension between two phases. scispace.com This reduction in interfacial energy is a direct consequence of its adsorption at the interface.

When this compound is added to a system like oil and water, the amphiphilic molecules arrange themselves at the oil-water interface. The hydrophobic tails penetrate the oil phase, while the hydrophilic calcium carboxylate heads remain in the water phase. This arrangement disrupts the strong cohesive forces between the water molecules at the interface, thereby lowering the interfacial tension. The reduction in interfacial energy makes it easier to create and stabilize emulsions, as less energy is required to increase the interfacial area. mdpi.com

Studies on other calcium salts have shown their ability to alter interfacial tension. For instance, calcium acetate (B1210297) has been shown to decrease the interfacial tension between n-heptane and water, an effect attributed to the specific interactions of the ions at the interface. scielo.br Similarly, studies on calcium hydroxide (B78521) mixed with various vehicles have demonstrated significant changes in surface tension. scielo.brnih.gov While direct data for this compound is not prevalent, its structure as a calcium salt of a very long-chain fatty acid strongly indicates it would be an effective agent for reducing interfacial energy, with the magnitude of the reduction depending on factors such as its concentration, temperature, and the nature of the phases involved. scispace.com

Formation and Properties of Monolayers and Multilayers

The amphiphilic nature of this compound, with its hydrophilic calcium carboxylate headgroup and hydrophobic C20 alkyl chains, allows for the formation of highly ordered mono- and multilayer films at interfaces. These films are of significant interest for creating surfaces with tailored properties.

The Langmuir-Blodgett (LB) technique is a sophisticated method for creating highly organized thin films by transferring a floating monolayer from a liquid subphase onto a solid substrate. cyberleninka.ru For fatty acid salts like this compound, this process typically involves spreading icosanoic acid on an aqueous subphase containing calcium ions. The presence of divalent cations such as Ca²⁺ in the subphase is crucial as they interact with the carboxylate headgroups, leading to the formation of a more condensed and stable monolayer compared to the fatty acid alone. researchgate.net The pH of the subphase is also a critical parameter, as it influences the dissociation of the carboxylic acid headgroups, which in turn affects their interaction with the calcium ions. cyberleninka.ru

The deposition process involves compressing the monolayer on the subphase to a desired surface pressure and then vertically dipping and withdrawing a solid substrate through the film. This allows for the layer-by-layer transfer of the monolayer onto the substrate, creating a multilayered structure. The structure and quality of the resulting LB films are highly dependent on deposition parameters such as surface pressure, dipping speed, and the nature of the subphase and substrate.

Characterization of these films is performed using a variety of surface-sensitive techniques. Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can reveal the surface morphology and molecular organization of the deposited layers. researchgate.net Grazing Incidence X-ray Diffraction (GIXD) is a powerful tool for determining the in-plane crystal structure and molecular packing of the films. researchgate.net Studies on related long-chain fatty acid salts have shown that the presence of divalent cations can induce a more ordered, densely packed structure. For instance, a bilayer of arachidic (eicosanoic) acid deposited as a Langmuir-Blodgett film in the presence of calcium ions was found to have a well-defined 2D assembly. pnas.org

| Parameter | Typical Value/Condition | Reference |

| Subphase Composition | Diluted water/NaOH/CaCl₂ solution (e.g., 0.5 mmol/liter CaCl₂) | pnas.org |

| Subphase pH | ~9 | pnas.org |

| Deposition Pressure | 10 mN/m | pnas.org |

| Deposition Method | Vertical dipping (Langmuir-Blodgett) | cyberleninka.ru |

| Characterization | AFM, GIXD | researchgate.net |

This table presents typical deposition parameters for Langmuir-Blodgett films of long-chain fatty acids in the presence of calcium ions, which are analogous to the conditions for this compound.

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously by the adsorption of molecules from solution or the gas phase onto a substrate. While the classic example of SAMs involves thiols on gold, long-chain carboxylic acids can form similar well-ordered layers on metal oxide or carbonate surfaces. For this compound, the formation of SAMs is particularly relevant on surfaces that have an affinity for carboxylic acid headgroups, such as calcite (CaCO₃).

The formation of a this compound-like SAM can be achieved by exposing a calcite surface to a solution of icosanoic acid. The carboxylic acid headgroups chemisorb onto the calcium sites on the calcite surface, forming a calcium carboxylate bond and resulting in a densely packed monolayer with the hydrophobic alkyl chains oriented away from the surface. nanoscience.com This process is influenced by the solvent, temperature, and concentration of the fatty acid solution.

The resulting SAMs can significantly alter the surface properties of the substrate, a topic that will be explored further in the following section on surface modification.

Surface Modification and Functionalization Strategies

The ability to form ordered layers of this compound on surfaces opens up possibilities for tailoring their chemical and physical properties for specific applications.

The surface of a this compound film or a substrate modified with this compound is inherently non-reactive due to the exposed, closely packed methyl groups of the alkyl chains. However, functionalization can be achieved by introducing functional groups into the icosanoic acid molecule before the formation of the calcium salt layer. For instance, using a terminally-functionalized icosanoic acid (e.g., with an amine or hydroxyl group) would result in a surface that presents these functional groups, allowing for further chemical reactions and the attachment of other molecules.

Another approach involves the co-assembly of icosanoic acid with other functionalized amphiphiles during the Langmuir-Blodgett deposition or SAM formation process. This allows for the creation of mixed monolayers with a controlled density of functional groups on the surface.

One of the most direct consequences of modifying a surface with this compound is a significant change in its wettability. A surface coated with a well-ordered monolayer of this compound will be highly hydrophobic due to the low surface energy of the exposed methyl-terminated alkyl chains. The degree of hydrophobicity can be quantified by measuring the water contact angle. kruss-scientific.com A high contact angle (greater than 90°) indicates a hydrophobic surface. kruss-scientific.com

The wettability of a surface is governed by the balance of interfacial tensions, as described by Young's equation. kruss-scientific.com By creating a this compound layer, the solid surface free energy is effectively lowered, leading to an increase in the water contact angle. This property is crucial for applications requiring water-repellent surfaces. The adhesion of other materials to the surface is also significantly affected, as the low surface energy reduces the work of adhesion.

| Surface Type | Expected Water Contact Angle (θ) | Wettability Classification | Reference |

| Unmodified Hydrophilic Substrate (e.g., Glass) | < 90° | Hydrophilic | researchgate.net |

| This compound Monolayer on Substrate | > 90° | Hydrophobic | nih.gov |

This table illustrates the expected change in wettability upon modifying a surface with a this compound monolayer.

Electrical Double Layer and Electrokinetic Phenomena at Interfaces

When a this compound surface is in contact with an aqueous solution, an electrical double layer forms at the interface. This double layer consists of the charged surface and a layer of counter-ions from the solution that are attracted to the surface. The properties of this double layer govern the electrokinetic phenomena, such as electrophoresis and streaming potential, which are quantified by the zeta potential.

The surface charge of a this compound interface is influenced by the composition of the aqueous solution, particularly the pH and the concentration of potential-determining ions, which for this system are primarily Ca²⁺ and icosanoate ions. psu.edu In the case of a calcium salt of a fatty acid, the surface potential is expected to be influenced by the adsorption or desorption of these ions. Studies on calcite (CaCO₃) have shown that the zeta potential is strongly dependent on the concentration of Ca²⁺ ions in the solution. psu.edu An increase in Ca²⁺ concentration can lead to a more positive zeta potential. nih.gov

The zeta potential is a critical parameter as it determines the electrostatic interactions between the surface and other charged particles or molecules in the solution. For instance, a highly charged surface will exhibit strong electrostatic repulsion or attraction, which can influence protein adsorption, cell adhesion, and the stability of colloidal dispersions. Research on various materials has shown that cell behavior can be significantly influenced by the surface's zeta potential, with moderately positive surfaces sometimes enhancing cell activity.

| Condition | Expected Effect on Zeta Potential | Reference |

| Increasing Ca²⁺ concentration in solution | Becomes more positive | nih.gov |

| Adsorption of anionic species | Becomes more negative | psu.edu |

This table summarizes the general trends expected for the zeta potential at a this compound/aqueous interface based on studies of related calcium salt systems.

Rheological Behavior and Complex Fluid Dynamics of Calcium Diicosanoate Systems

Rheological Characterization in Dispersions, Suspensions, and Emulsions

Viscosity and Shear-Dependent Flow Behavior

Many dispersions and suspensions containing particulate solids or emulsified droplets exhibit non-Newtonian behavior, commonly characterized by shear-thinning (pseudoplasticity). In such systems, the apparent viscosity decreases as the applied shear rate increases. This phenomenon is often attributed to the alignment of particles or droplets with the flow, or the breakdown of transient structures under shear. Calcium carbonate suspensions, for example, have demonstrated shear-thinning characteristics nih.govresearchgate.net. Similarly, calcium hydroxide (B78521) pastes have been reported to exhibit pseudoplastic behavior nih.gov. Given its long hydrocarbon chains and potential to form aggregates or structured networks, Calcium diicosanoate in a dispersed form would likely display similar shear-dependent flow behavior.

Table 1: Illustrative Shear-Dependent Viscosity Behavior (Conceptual)